

# Total Synthesis of (+)-Triptoquinonide: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: *Triptoquinonide*

Cat. No.: *B1202272*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (+)-**triptoquinonide**, a complex diterpenoid natural product. The synthesis is based on the work of Yang et al., which features a key lanthanide-catalyzed oxidative radical cyclization. This protocol is intended for use by trained organic chemists in a laboratory setting.

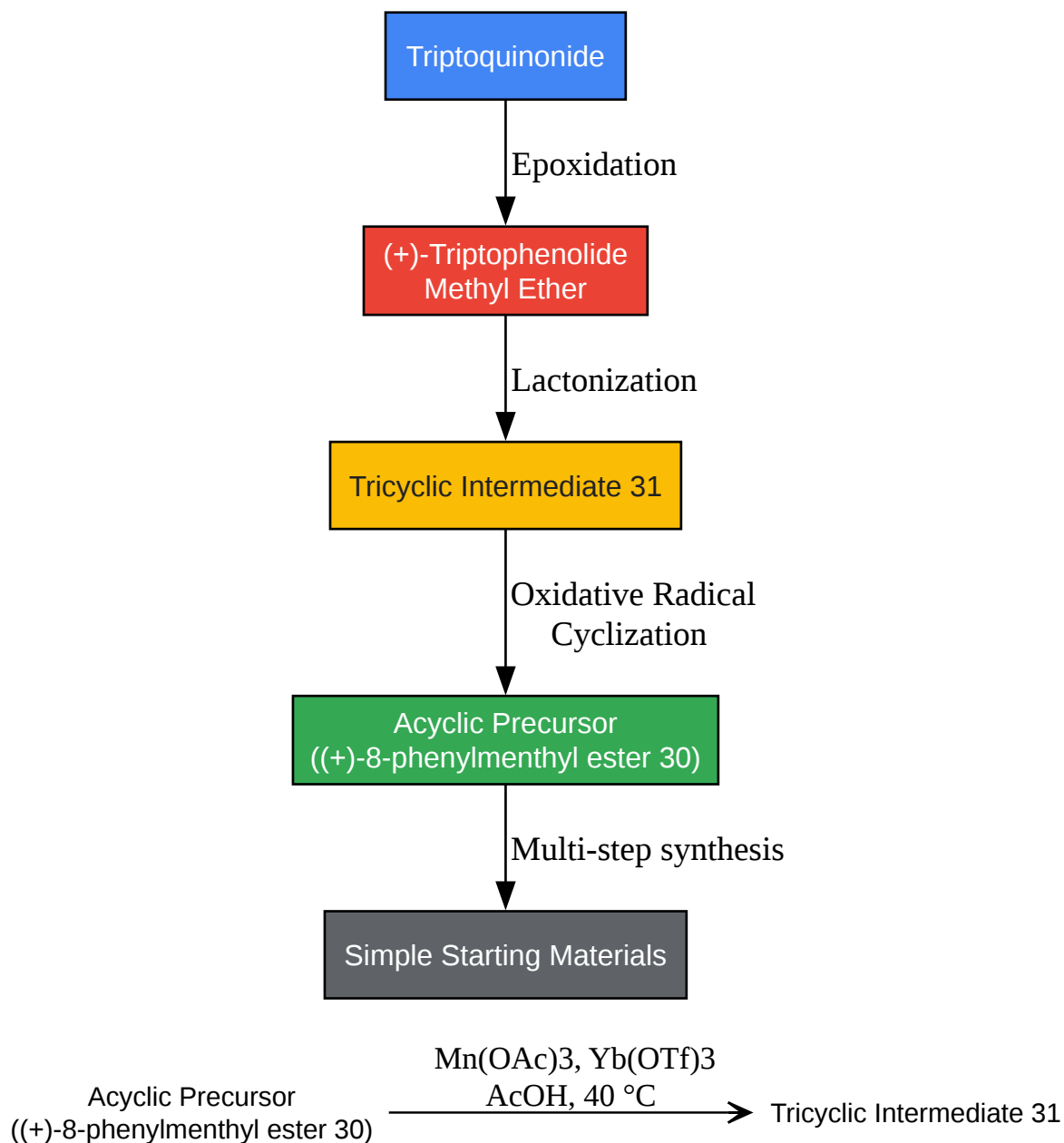
## Introduction

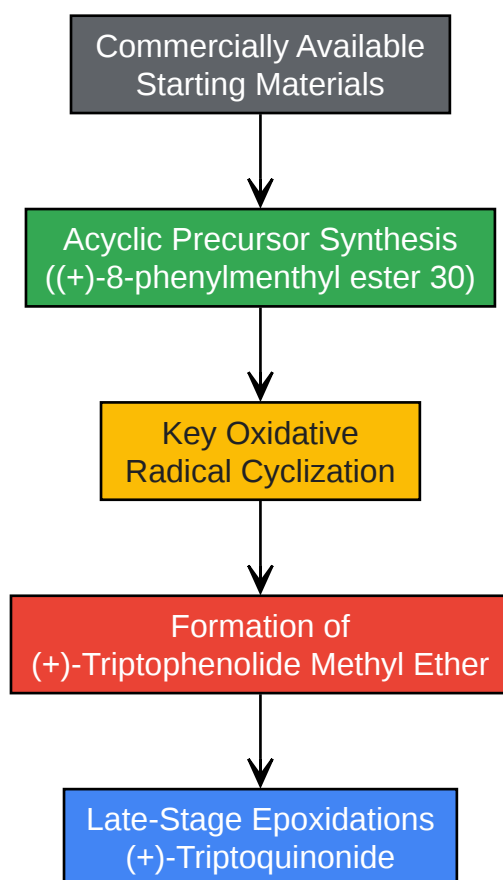
**Triptoquinonide** is a member of the triptolide family of natural products isolated from the plant *Tripterygium wilfordii*. These compounds have garnered significant interest from the scientific community due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. The complex molecular architecture of **triptoquinonide**, featuring a strained triepoxide system, presents a formidable challenge for synthetic chemists. The protocol outlined below describes a successful enantioselective approach to this molecule.

## Overall Synthetic Strategy

The total synthesis of (+)-**triptoquinonide** is achieved through a multi-step sequence starting from commercially available materials. The retrosynthetic analysis reveals a strategy centered around the late-stage introduction of the epoxide functionalities from a key intermediate, (+)-

triptophenolide methyl ether. The core carbocyclic framework is constructed via a highly diastereoselective oxidative radical cyclization.





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